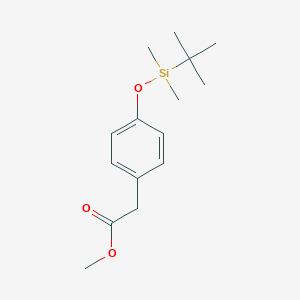

4-tert-Butyldimethylsilyloxybenzeneacetic Acid Methyl Ester

Descripción general

Descripción

4-tert-Butyldimethylsilyloxybenzeneacetic Acid Methyl Ester is a versatile chemical compound used in scientific research. It is available for purchase online .

Molecular Structure Analysis

The molecular formula of 4-tert-Butyldimethylsilyloxybenzeneacetic Acid Methyl Ester is C15H24O3Si . The InChI representation of the molecule isInChI=1S/C15H24O3Si/c1-15(2,3)19(5,6)18-13-9-7-12(8-10-13)11-14(16)17-4/h7-10H,11H2,1-6H3 . The Canonical SMILES representation is CC(C)(C)Si(C)OC1=CC=C(C=C1)CC(=O)OC . Physical And Chemical Properties Analysis

The molecular weight of 4-tert-Butyldimethylsilyloxybenzeneacetic Acid Methyl Ester is 280.43 g/mol . It has 0 hydrogen bond donor count, 3 hydrogen bond acceptor count, and 6 rotatable bond count . The exact mass and monoisotopic mass of the molecule is 280.14947116 g/mol . The topological polar surface area is 35.5 Ų . The molecule has a heavy atom count of 19 .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

4-tert-Butyldimethylsilyloxybenzeneacetic acid methyl ester is involved in the synthesis of complex organic compounds. For example, it is used in the synthesis of (4S)‐4‐(1‐Methylethyl)‐5,5‐Diphenyl‐2‐Oxazolidinone, highlighting its role in the preparation of chiral auxiliaries, enolates, and as a reagent in reactions involving magnesium and potassium tert-butoxide (Brenner et al., 2003). This illustrates its application in organic synthesis, providing pathways to synthesize various complex molecules with potential applications in drug development and materials science.

Environmental Analysis and Extraction Techniques

This chemical also plays a role in environmental science, specifically in the extraction and analysis of contaminants. In-sample acetylation-non-porous membrane-assisted liquid–liquid extraction methods, utilizing derivatization strategies such as silylation with N-methyl-N-(tert-butyldimethylsilyl)-trifluoroacetamide, have been developed for the determination of environmental contaminants like parabens and triclosan in water samples (Villaverde-de-Sáa et al., 2010). This highlights its importance in improving the sensitivity and specificity of environmental monitoring techniques.

Metabolism Studies

Research into the metabolism of related compounds, such as 3,5-di-tert.-butyl-4-hydroxytoluene, offers insights into the biotransformation processes of complex organic molecules, which could have implications for understanding the metabolic fate of chemicals similar to 4-tert-Butyldimethylsilyloxybenzeneacetic acid methyl ester in biological systems (Daniel et al., 1968). This type of research can inform safety assessments and environmental impact studies.

Biochemical Applications

The compound's derivatives and related chemicals have been utilized in studying enzyme inhibitors, which have potential applications in treating hormone-dependent cancers. Research into derivatives of 4-pyridylacetic acid, which share functional similarities with 4-tert-Butyldimethylsilyloxybenzeneacetic acid methyl ester, has revealed their roles as inhibitors of cytochrome P450 enzymes, crucial for hormone synthesis (Laughton & Neidle, 1990). This indicates potential therapeutic applications in oncology.

Propiedades

IUPAC Name |

methyl 2-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O3Si/c1-15(2,3)19(5,6)18-13-9-7-12(8-10-13)11-14(16)17-4/h7-10H,11H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKXFLJNXVFGEHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-tert-Butyldimethylsilyloxybenzeneacetic Acid Methyl Ester | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-Diaminothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B114623.png)

![3,6-Diaminoisoxazolo[3,4-B]pyrazine-5-carbonitrile](/img/structure/B114632.png)